molecular formula C8H19ClN2O B13615603 7-amino-N-methylheptanamidehydrochloride

7-amino-N-methylheptanamidehydrochloride

Cat. No.: B13615603
M. Wt: 194.70 g/mol
InChI Key: OEONOYCQQPOLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-N-methylheptanamide hydrochloride is a chemical compound with the molecular formula C8H18N2O·HCl It is an amide derivative, characterized by the presence of an amino group and a methyl group attached to the heptanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-N-methylheptanamide hydrochloride typically involves the reaction of heptanamide with methylamine under controlled conditions. The process can be summarized as follows:

    Starting Materials: Heptanamide and methylamine.

    Reaction: The heptanamide is reacted with methylamine in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the amide bond.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 7-amino-N-methylheptanamide hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

7-amino-N-methylheptanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

7-amino-N-methylheptanamide hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-amino-N-methylheptanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-aminoheptanamide: Lacks the methyl group, leading to different chemical properties.

    N-methylheptanamide: Lacks the amino group, affecting its reactivity and applications.

    Heptanamide: The parent compound without any substitutions.

Uniqueness

7-amino-N-methylheptanamide hydrochloride is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C8H19ClN2O

Molecular Weight

194.70 g/mol

IUPAC Name

7-amino-N-methylheptanamide;hydrochloride

InChI

InChI=1S/C8H18N2O.ClH/c1-10-8(11)6-4-2-3-5-7-9;/h2-7,9H2,1H3,(H,10,11);1H

InChI Key

OEONOYCQQPOLBI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCCCCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.